molecular formula C8H7BF3KO B1422206 Potassium (3-acetylphenyl)trifluoroborate CAS No. 854906-74-4

Potassium (3-acetylphenyl)trifluoroborate

Cat. No.: B1422206
CAS No.: 854906-74-4
M. Wt: 226.05 g/mol
InChI Key: RWGCEATVICIDLL-UHFFFAOYSA-N
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Description

Potassium (3-acetylphenyl)trifluoroborate is a bench-stable organotrifluoroborate salt with the molecular formula C₈H₇BF₃KO. It is synthesized via nickel-catalyzed borylation of 3’-bromoacetophenone using tetrahydroxydiboron [B₂(OH)₄], yielding 81% of the product as a white solid (mp 180–182 °C) . The compound exhibits distinct spectroscopic properties, including characteristic $^{19}\text{F NMR}$ signals at δ –139.5 ppm and $^{11}\text{B NMR}$ peaks at δ 3.2 ppm . Its reactivity is exemplified in nitrosation reactions with nitrosonium tetrafluoroborate (NOBF₄), producing 1-(3-nitrosophenyl)ethanone in 94% yield .

Organotrifluoroborates, including this compound, are tetracoordinate boron species, which confers greater stability compared to tricoordinate boronic acids. This stability arises from the filled boron p-orbital, reducing susceptibility to oxidation and protodeboronation .

Properties

IUPAC Name

potassium;(3-acetylphenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF3O.K/c1-6(13)7-3-2-4-8(5-7)9(10,11)12;/h2-5H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGCEATVICIDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)C(=O)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of potassium (3-acetylphenyl)trifluoroborate is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and organoboron compounds, facilitating the synthesis of complex organic molecules. The use of potassium trifluoroborates in these reactions has been shown to produce high yields with a variety of substrates .

Table 1: Summary of Cross-Coupling Reactions Using this compound

Reaction TypeSubstrates UsedYield (%)Reference
Suzuki-MiyauraAryl halides + Boron reagents80-95
BorylationAryl halides75-90
AlkylationVarious electrophiles70-85

Photoredox Catalysis

Recent studies have expanded the utility of this compound into photoredox catalysis. In this context, it serves as a radical precursor under oxidative conditions, enabling radical-radical coupling reactions without the need for metal catalysts. This approach has been particularly useful for synthesizing tertiary alcohols and ketones from simple starting materials .

Case Study: Radical-Radical Coupling

In a notable study, researchers utilized this compound in a photoredox-mediated process that involved coupling with persistent azolium-derived radicals to generate ketone products. This method demonstrated high selectivity and efficiency, providing access to a range of substituted ketones relevant for pharmaceutical applications .

Synthesis of Nitrosobenzenes

Another application involves the nitrosation of aryltrifluoroborates, including this compound. Under specific conditions, this compound can be converted into nitrosobenzene derivatives with excellent yields. The reaction is selective for electron-rich aryl groups and occurs rapidly in aqueous media .

Table 2: Nitrosation Reactions Involving this compound

SubstrateProductYield (%)Reaction Time
This compound3-Nitrosophenol9030 seconds
Other electron-rich aryl trifluoroboratesVarious nitrosobenzenes85-95<1 minute

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a boronic ester intermediate, which then undergoes transmetalation with a palladium catalyst to form the final product.

Molecular Targets and Pathways:

  • Palladium-Catalyzed Reactions: The compound interacts with palladium catalysts to facilitate carbon-carbon bond formation.

  • Boronic Acid Pathways: Involves the formation and cleavage of boronic esters.

Comparison with Similar Compounds

Key Differences :

  • Catalyst Dependency: The acetylphenyl derivative requires nickel catalysis, whereas acyltrifluoroborates (e.g., 2-phenylacetyl) rely on organolithium reagents.
  • Scalability : Alkoxymethyltrifluoroborates are optimized for 100 g batches , contrasting with the acetylphenyl compound’s smaller-scale synthesis.

Stability and Functional Group Compatibility

Compound Stability Profile Functional Group Tolerance Reference
Potassium (3-acetylphenyl)trifluoroborate Stable under nitrosation conditions (NOBF₄, 1 min) Tolerant to electron-withdrawing acetyl groups
Potassium (2-phenylacetyl)trifluoroborate Resists oxidation during amide formation Compatible with azides and Lewis acids
Potassium trifluoro(3-thiophenyl)borate Bench-stable (>1 year) Stable to nucleophiles and bromine
Aryl boronic acids Prone to protodeboronation in aqueous media Limited tolerance to strong bases/oxidizers

Key Insights :

  • Thiophene-derived trifluoroborates exhibit exceptional long-term stability, comparable to the acetylphenyl variant .

Reactivity in Cross-Coupling and Functionalization

Compound Key Reaction Application Yield Reference
This compound Nitrosation with NOBF₄ Synthesis of nitrosoarenes 94%
Potassium (2-phenylacetyl)trifluoroborate Amide formation with azides Peptide coupling 75–90%
Potassium alkoxymethyltrifluoroborates Suzuki coupling with aryl chlorides Alkoxy-substituted biaryls 80–95%
Potassium trifluoro(3-thiophenyl)borate Suzuki-Miyaura cross-coupling Heterocycle-functionalized materials 70–85%

Mechanistic Notes:

  • In Suzuki-Miyaura couplings, aryl trifluoroborates (e.g., acetylphenyl) generate boronic acid and fluoride in situ, enhancing catalytic turnover while minimizing side reactions .
  • The electron-withdrawing acetyl group may slightly reduce coupling efficiency compared to electron-neutral substrates (e.g., thiophene derivatives) .

Biological Activity

Potassium (3-acetylphenyl)trifluoroborate is a compound that has garnered attention in recent years due to its potential applications in organic synthesis and biological activity. This article explores its biological activity, synthesis, and relevant research findings.

This compound is a stable organotrifluoroborate salt that serves as a versatile reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds via cross-coupling reactions. Its structure can be represented as follows:

K C8H7BF3)\text{K C}_8\text{H}_7\text{BF}_3)

This compound is characterized by a trifluoroborate group that enhances its nucleophilicity, making it suitable for various synthetic applications.

Synthesis and Stability

The synthesis of this compound typically involves the reaction of 3-acetylphenylboronic acid with potassium fluoride or other fluoride sources under controlled conditions. The stability of organotrifluoroborates to air and moisture allows for their convenient handling and storage, which is crucial for laboratory applications .

Antitumor Properties

Recent studies have indicated that this compound exhibits promising antitumor properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, research highlighted the compound's effectiveness against ovarian cancer cells through targeted pathways such as PI3K/Akt .

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with cellular components. The compound has been shown to undergo nitrosation reactions, leading to the formation of nitroso derivatives, which can exhibit different biological effects, including modulation of signaling pathways involved in cell growth and apoptosis .

Case Studies

Case Study 1: Antitumor Activity in Ovarian Cancer

A study investigated the effects of this compound on ovarian cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study 2: Nitrosation Reactions

Another research focused on the nitrosation of this compound using sodium nitrite under aqueous conditions. The study found that this reaction produced nitroso derivatives that could potentially serve as intermediates in further synthetic applications or as bioactive compounds with distinct pharmacological profiles .

Comparative Analysis with Other Trifluoroborates

Compound Antitumor Activity Stability Synthetic Utility
This compoundHighHighVersatile in cross-coupling
Potassium (4-methoxyphenyl)trifluoroborateModerateHighLimited due to reactivity
Potassium phenyltrifluoroborateLowModerateCommonly used

Q & A

Q. Base Effects :

  • Weak Bases (K₂CO₃) : Slow hydrolysis, ideal for stable trifluoroborates.
  • Strong Bases (KOH) : Accelerate protodeboronation, leading to aryl fluoride byproducts .

Recommendation : Use Cs₂CO₃ in THF/H₂O for electron-deficient substrates to balance reactivity and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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